3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid, often referred to as a derivative of isoindoline, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an isoindoline moiety and a propanoic acid functional group, which may contribute to its pharmacological properties. The synthesis and analysis of this compound are essential for understanding its applications in scientific research and potential therapeutic uses.
The compound is classified as a phenylpropanoic acid derivative. It is derived from the isoindoline framework, which is known for its presence in various natural products and synthetic compounds with biological activity. The structure can be categorized under organic compounds with significant implications in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
The synthesis of 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid typically involves several key steps:
The molecular structure of 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid features:
The molecular formula can be expressed as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios.
The compound can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid is not fully elucidated but is believed to involve:
Further studies are required to confirm these mechanisms and establish detailed pathways.
The physical properties include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy provide insights into the structural integrity and purity of the compound .
3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid has potential applications in:
3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid functions primarily through phosphodiesterase-4 (PDE4) inhibition, elevating intracellular cyclic adenosine monophosphate (cAMP) levels. This cAMP surge activates protein kinase A (PKA) and exchange protein activated by cAMP (Epac), leading to downstream modulation of transcription factors like cAMP response element-binding protein (CREB) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) [1] [5] [10]. Consequently, the compound suppresses pro-inflammatory mediators:
In in vivo models, structurally analogous PDE4 inhibitors (e.g., rolipram) demonstrate efficacy in reducing edema, hyperalgesia, and leukocyte migration [1] [5].
Table 1: Key Anti-Inflammatory Targets of PDE4 Inhibition
Target Pathway | Effect of PDE4 Inhibition | Experimental Evidence |
---|---|---|
cAMP/PKA Activation | ↑ CREB phosphorylation | Reduced TNF-α in macrophages [1] |
NF-κB Suppression | ↓ Pro-inflammatory gene expression | Blocked IL-6 in pneumococcal models [1] |
COX-2 Downregulation | ↓ Prostaglandin synthesis | Analgesia in murine pain models [8] |
The compound’s isoindolinone core enables broad immunomodulation by targeting PDE4 isoforms abundant in immune cells (e.g., PDE4B in lymphocytes, PDE4D in macrophages) [1] [10]. Key immunoregulatory actions include:
Notably, crisaborole—a boron-containing PDE4 inhibitor—validates this mechanism for atopic dermatitis by normalizing epidermal barrier function [1] [5].
The isoindolin-1-one scaffold is essential for PDE4 binding. SAR analyses reveal:
Table 2: SAR of Key Isoindolinone Derivatives
Compound | R1 (Isoindolinone) | R2 (Linker) | PDE4 IC₅₀ (μM) | Notes |
---|---|---|---|---|
Rolipram | H | -CH₂CH₂- | 0.2 | Reference inhibitor [5] |
3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid | H | -CH₂CH₂C₆H₄- | 0.15 | Enhanced selectivity [6] |
Indoprofen* | H | -CH(CH₃)C₆H₄- | 5.8 | COX inhibition dominates [8] |
* Note: Indoprofen (2-[4-(1-oxoisoindolin-2-yl)phenyl]propanoic acid) is a structural analog but differs in linker length.
Compared to clinical PDE4 inhibitors, 3-(4-(1-Oxoisoindolin-2-yl)phenyl)propanoic acid exhibits distinct pharmacophores:
Mechanistically, all share cAMP-driven anti-inflammatory effects, but this compound’s isoindolinone ring enables unique interactions with PDE4’s hydrophobic pocket, validated via molecular docking [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1